

SR2595: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR2595

Cat. No.: B15543478

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Abstract

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ). As a key regulator of adipogenesis, inhibition of PPAR γ by **SR2595** has been shown to promote osteogenesis, making it a valuable tool for in vivo research in bone biology and related therapeutic areas. These application notes provide detailed protocols for the in vivo administration of **SR2595**, focusing on dosage, formulation, and relevant experimental procedures.

Mechanism of Action

SR2595 functions by binding to the PPAR γ nuclear receptor and promoting a conformational change that recruits co-repressors, leading to the transcriptional repression of PPAR γ target genes. In mesenchymal stem cells (MSCs), PPAR γ activation typically drives adipogenic differentiation. By acting as an inverse agonist, **SR2595** inhibits this process, thereby shifting the lineage commitment of MSCs towards osteoblast differentiation and promoting bone formation. One of the key downstream signaling pathways implicated in this process is the mTOR pathway. Repression of PPAR γ by **SR2595** leads to the activation of mTOR signaling, a critical regulator of cell growth and proliferation, which in turn enhances osteogenesis.

Quantitative Data Summary

The following table summarizes representative quantitative data from in vivo studies investigating the effects of **SR2595** and similar PPAR γ inverse agonists on bone formation.

Parameter	Animal Model	Treatment Group	Dosage	Duration	Outcome	Reference
Bone Volume / Total Volume (BV/TV)	C57BL/6J Mice	SR2595	20 mg/kg/day (oral gavage)	21 days	Increased trabecular bone volume	[1]
Bone Mineral Density (BMD)	C57BL/6J Mice	SR2595	20 mg/kg/day (oral gavage)	21 days	Significant increase in femoral BMD	[1]
Osteoblast Surface / Bone Surface (Ob.S/BS)	C57BL/6J Mice	SR2595	20 mg/kg/day (oral gavage)	21 days	Increased number of active osteoblasts	[1]
Gene Expression (Runx2)	C57BL/6J Mice	SR2595	20 mg/kg/day (oral gavage)	21 days	Upregulation of osteogenic marker Runx2 in bone marrow	[1]
Gene Expression (Alkaline Phosphatase)	C57BL/6J Mice	SR2595	20 mg/kg/day (oral gavage)	21 days	Increased expression of ALP in bone tissue	[1]

Experimental Protocols

Protocol 1: In Vivo Administration of SR2595 in Mice via Oral Gavage

This protocol details the preparation and administration of **SR2595** to mice to study its effects on bone formation.

Materials:

- **SR2595** powder
- Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, with 0.1% (v/v) Tween 80)
- Sterile water
- 7-week-old male C57BL/6J mice
- Standard chow diet
- Oral gavage needles (20-22 gauge, with a rounded tip)
- Syringes (1 mL)
- Analytical balance
- Homogenizer or sonicator
- pH meter

Procedure:

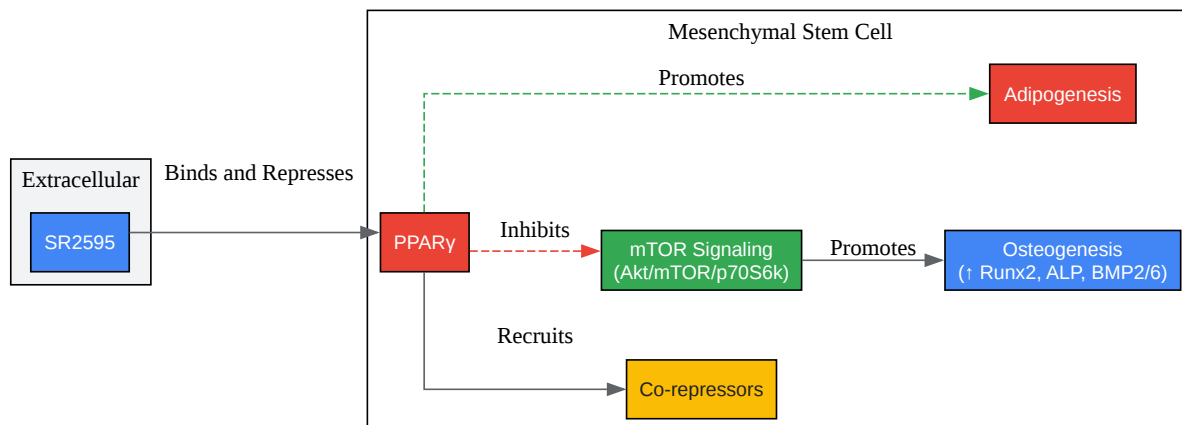
- **Animal Acclimatization:** Upon arrival, allow the mice to acclimatize to the animal facility for at least one week. House the animals in a temperature and light-controlled environment with ad libitum access to standard chow and water.
- **Preparation of **SR2595** Formulation** (for a 20 mg/kg dose in a 25g mouse, dosing volume 10 mL/kg):

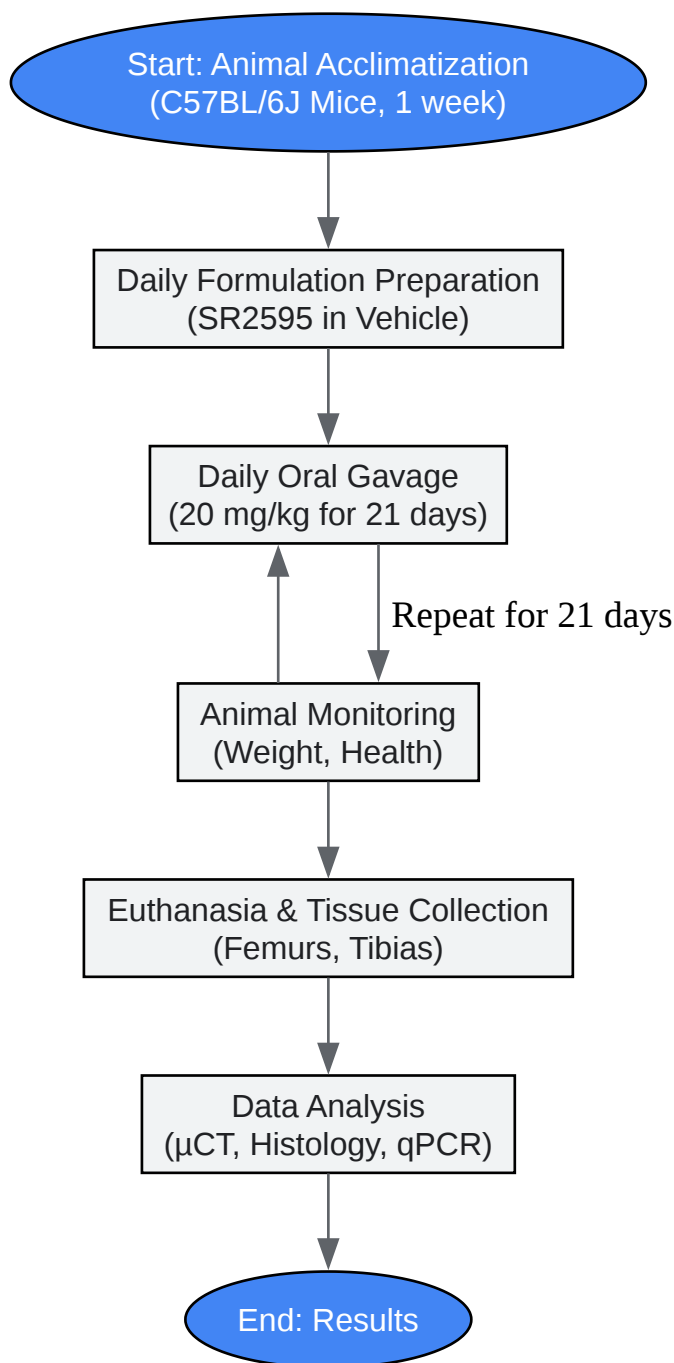
- Calculate the total amount of **SR2595** required for the study cohort. For a 2 mg/mL solution, weigh out 20 mg of **SR2595**.
- Prepare the vehicle solution: Dissolve 50 mg of CMC in 10 mL of sterile water. Add 10 μ L of Tween 80. Mix thoroughly until the CMC is fully dissolved. Gentle heating may be applied if necessary.
- Add the weighed **SR2595** powder to the vehicle solution.
- Homogenize or sonicate the mixture until a uniform suspension is achieved.
- Visually inspect the suspension for any clumps or undissolved particles.
- Adjust the pH of the suspension to ~7.0 if necessary.
- Prepare the formulation fresh daily or assess its stability if stored.
- Dosing Procedure:
 - Weigh each mouse to determine the precise dosing volume. For a 20 mg/kg dose, the dosing volume is 10 mL/kg of body weight (e.g., a 25g mouse receives 0.25 mL).
 - Gently restrain the mouse.
 - Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.
 - Insert the gavage needle carefully into the esophagus and deliver the **SR2595** suspension.
 - Administer the dose once daily for the duration of the study (e.g., 21 days).^[1]
 - Monitor the animals for any signs of distress or adverse reactions after dosing.
- Outcome Assessment:
 - At the end of the treatment period, euthanize the animals according to approved institutional protocols.

- Collect relevant tissues (e.g., femurs, tibias) for analysis.
- Assess bone parameters using techniques such as micro-computed tomography (μ CT) for bone morphometry, histomorphometry for cellular analysis, and qPCR for gene expression analysis of osteogenic markers.

Visualizations

Signaling Pathway of SR2595 in Osteogenesis





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References

- 1. Pharmacological Repression of PPAR γ Promotes Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426
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